5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-22-5-3-2-4-17(22)14-29-15-28-23-20-12-19(27)10-11-21(20)30(24(23)25(29)31)13-16-6-8-18(26)9-7-16/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCNPYWWRQPDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a novel derivative synthesized from 2-amino-benzimidazole. It has shown significant ABTS and anti-tumor activity, suggesting potential targets within cancerous cells.
Mode of Action
It has been suggested that the compound interacts with its targets in a way that results in significant abts and anti-tumor activity
Result of Action
The compound has shown significant ABTS and anti-tumor activity. This suggests that the compound’s action results in molecular and cellular effects that inhibit tumor growth.
Biological Activity
The compound 5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 358.83 g/mol
The compound features a pyrimidine ring fused with an indole structure, which is known for its bioactive properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrimidoindole derivatives. For instance, a screening of a library of small molecules identified several compounds, including derivatives similar to this compound, as effective inhibitors of Salmonella biofilm formation without affecting planktonic growth. This characteristic is crucial for reducing antibiotic resistance development in bacterial populations .
Enzyme Inhibition
The compound has also shown promising results in enzyme inhibition assays. It was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in treating various diseases. The synthesized compounds exhibited significant inhibition rates, suggesting potential applications in neurodegenerative diseases and urolithiasis .
Anticancer Properties
Pyrimidoindole derivatives have been investigated for their anticancer activities. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. The specific compound under discussion has been linked to notable cytotoxic effects against different cancer cell lines .
Case Studies
- Case Study on Biofilm Inhibition :
- Anticancer Activity Assessment :
The biological activities of this compound can be attributed to its structural features that allow interaction with key biological targets:
- Biofilm Disruption : By inhibiting specific signaling pathways in bacteria, these compounds can disrupt biofilm formation.
- Enzyme Interaction : The presence of fluorine and chlorine substituents enhances binding affinity to target enzymes.
- Apoptosis Induction : The indole and pyrimidine moieties facilitate interactions with cellular receptors involved in apoptosis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-(4-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit promising anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that modifications in the pyrimidine framework can enhance cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Its unique structure may contribute to the inhibition of microbial growth by interfering with essential cellular processes. Preliminary studies have shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key aspects include:
- Substituent Effects : The presence of halogen atoms (like chlorine and fluorine) and methoxy groups significantly influences the compound's potency and selectivity against target enzymes or receptors.
- Pyrimidine Core Modifications : Alterations in the pyrimidine ring can lead to variations in pharmacokinetic properties and biological activity, making it essential to systematically evaluate these changes through synthetic analogs.
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrimidine derivatives, including the target compound, against human cancer cell lines. Results indicated that compounds with halogen substitutions showed enhanced antiproliferative effects compared to non-halogenated analogs. The mechanism was attributed to the induction of apoptosis mediated by upregulation of pro-apoptotic proteins.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various pyrimidine derivatives. The results demonstrated that compounds featuring the 8-fluoro substitution exhibited superior activity against resistant bacterial strains compared to standard antibiotics. This suggests a potential for these compounds in treating infections caused by multi-drug resistant pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of this compound are influenced by substituent variations in analogous pyrimidoindole derivatives. Below is a comparative analysis:
Structural Modifications and Physicochemical Properties
- Alkoxy Position: The 2-OMe-benzyl group in the target compound vs. 3-OMe-benzyl (PubChem entry ) impacts steric hindrance and H-bonding capacity. Core Modifications: Pyrazole derivatives (e.g., Compound 17 ) lack the pyrimidoindole scaffold, resulting in lower planarity and distinct pharmacokinetics.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 4-Cl-benzyl group enhances lipophilicity and target binding vs. 4-F-benzyl . 2-OMe-benzyl improves solubility and H-bond donor capacity compared to 3-OMe isomers .
- Therapeutic Potential: The compound’s anti-HBV activity positions it as a lead candidate for antiviral drug development, though further in vivo studies are needed .
Q & A
Q. How can synthetic yield be improved without compromising stereochemical integrity?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE). Vary parameters (temperature, solvent polarity, catalyst loading) in a fractional factorial design. Monitor enantiomeric purity by chiral HPLC. For example, acetonitrile/water (70:30) with a Chiralpak AD-H column resolves stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
